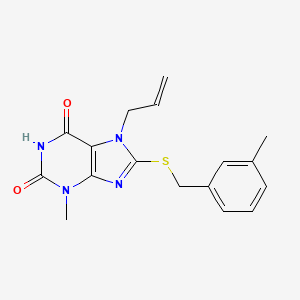

7-allyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione

Description

The compound 7-allyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a xanthine derivative with a purine-2,6-dione core. Key structural features include:

- Position 3: A methyl group, common in xanthines like theophylline.

- Position 7: An allyl group (-CH₂CH=CH₂), enhancing lipophilicity compared to natural methyl or benzyl substituents.

- Position 8: A (3-methylbenzyl)thio group (-S-CH₂-C₆H₄-3-CH₃), introducing steric bulk and aromaticity.

This structure is designed to modulate biological activity, solubility, and metabolic stability. Below, it is compared to analogs with modifications at positions 7 and 7.

Properties

IUPAC Name |

3-methyl-8-[(3-methylphenyl)methylsulfanyl]-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2S/c1-4-8-21-13-14(20(3)16(23)19-15(13)22)18-17(21)24-10-12-7-5-6-11(2)9-12/h4-7,9H,1,8,10H2,2-3H3,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQOOFOZHVYUVBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CSC2=NC3=C(N2CC=C)C(=O)NC(=O)N3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-allyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant biological activity that has garnered attention in pharmacological research. This compound belongs to a class of molecules known for their diverse therapeutic potentials, including anti-cancer, anti-inflammatory, and antimicrobial properties.

- Molecular Formula : C17H18N4O2S

- Molecular Weight : 358.41 g/mol

- CAS Number : 442865-21-6

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities:

Anticancer Activity

Studies have indicated that purine derivatives can inhibit the growth of cancer cells. For instance, 7-allyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione has shown potential in:

- Inhibiting cell proliferation : In vitro assays have demonstrated significant cytotoxic effects against several cancer cell lines.

- Inducing apoptosis : Mechanistic studies suggest that this compound may trigger apoptotic pathways in malignant cells.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against various pathogenic bacteria, suggesting a potential role as an antibacterial agent.

- Fungal Activity : Preliminary tests indicate antifungal properties, particularly against common fungal strains.

Structure-Activity Relationship (SAR)

The biological activity of 7-allyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione can be attributed to its structural components:

- Allyl Group : Enhances lipophilicity and facilitates membrane permeability.

- Thioether Substituent : Contributes to the modulation of biological activity through interactions with cellular targets.

Case Studies

Several studies have focused on the synthesis and evaluation of this compound:

-

Synthesis and Anticancer Evaluation :

- A study synthesized various purine derivatives and evaluated their anticancer activity using MTT assays on human cancer cell lines. The results indicated that derivatives with thioether substitutions exhibited enhanced cytotoxicity compared to their non-thioether counterparts.

-

Antimicrobial Screening :

- In a screening study against a panel of bacterial and fungal pathogens, the compound demonstrated significant inhibition zones in agar diffusion assays. The minimum inhibitory concentration (MIC) values were determined to assess potency.

Data Table of Biological Activities

Scientific Research Applications

Basic Information

- Molecular Formula : C17H18N4O2S

- Molar Mass : 342.4 g/mol

- CAS Number : 442865-21-6

Structure

The structure of the compound features a purine base with an allyl group and a thioether substituent, which contributes to its biological activity.

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules. Its modifications can lead to derivatives with enhanced pharmacological properties.

Case Study: Anticancer Activity

Research has shown that purine derivatives exhibit anticancer properties. A study demonstrated that compounds similar to 7-allyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione can inhibit cancer cell proliferation by interfering with DNA synthesis and repair mechanisms.

Antioxidant Properties

Purine derivatives are known to possess antioxidant activity. The thioether group in this compound may enhance its ability to scavenge free radicals, making it a candidate for further studies in oxidative stress-related diseases.

Case Study: Neuroprotective Effects

In vitro studies have indicated that compounds with similar structures can protect neuronal cells from oxidative damage. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism. This property could be useful in developing treatments for conditions like gout or certain cancers where purine metabolism is dysregulated.

Case Study: Xanthine Oxidase Inhibition

Research has highlighted the role of xanthine oxidase inhibitors in managing hyperuricemia and gout. Compounds structurally related to 7-allyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione have shown promise as effective inhibitors.

Antimicrobial Activity

Preliminary studies suggest that this purine derivative may exhibit antimicrobial properties against various bacterial strains, indicating potential applications in developing new antibiotics.

Case Study: Bacterial Inhibition

In laboratory settings, derivatives of purines have been tested against resistant strains of bacteria. The results indicate that modifications can lead to increased efficacy against pathogens.

Data Table: Summary of Research Findings

Comparison with Similar Compounds

A. 7-Benzyl vs. 7-Allyl

- 7-Benzyl-3-methyl-8-((3-methylbenzyl)thio)-1H-purine-2,6(3H,7H)-dione : The benzyl group at position 7 increases aromaticity and hydrophobicity compared to the allyl group.

- Target Compound (7-Allyl) :

- The allyl group introduces unsaturation, which may improve metabolic stability by reducing oxidative susceptibility compared to benzyl.

B. 7-(2-Chlorobenzyl)

2.2 Substituent Variations at Position 8

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.